molecular formula C6H3ClF2N2O2 B13348312 3-Chloro-4,6-difluoro-2-nitroaniline

3-Chloro-4,6-difluoro-2-nitroaniline

Cat. No.: B13348312
M. Wt: 208.55 g/mol
InChI Key: WRSJHFULBMFNKF-UHFFFAOYSA-N
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Description

3-Chloro-4,6-difluoro-2-nitroaniline is an organic compound with the molecular formula C6H3ClF2N2O2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-difluoro-2-nitroaniline typically involves multiple steps. One common method includes the nitration of 3-chloro-4,6-difluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the nitration process. The use of advanced catalysts and reaction monitoring techniques further enhances the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-difluoro-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO) as a solvent.

Major Products Formed

Scientific Research Applications

3-Chloro-4,6-difluoro-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-difluoro-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,6-difluoro-2-nitroaniline is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in organic synthesis and material science .

Properties

Molecular Formula

C6H3ClF2N2O2

Molecular Weight

208.55 g/mol

IUPAC Name

3-chloro-4,6-difluoro-2-nitroaniline

InChI

InChI=1S/C6H3ClF2N2O2/c7-4-2(8)1-3(9)5(10)6(4)11(12)13/h1H,10H2

InChI Key

WRSJHFULBMFNKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)[N+](=O)[O-])N)F

Origin of Product

United States

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